2-(Trifluoromethyl)benzamidoxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

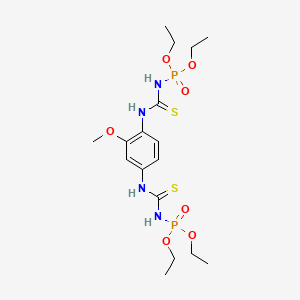

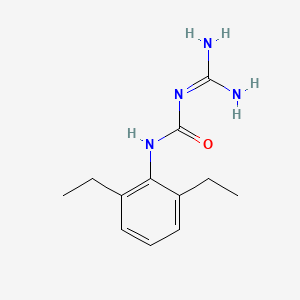

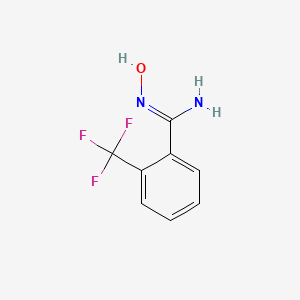

“2-(Trifluoromethyl)benzamidoxime” is a chemical compound with the molecular formula C8H7F3N2O . It is a derivative of benzamidoxime, which contains an amidoxime functional group .

Synthesis Analysis

The synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles has been achieved through the condensation of diamines or amino (thio)phenols with in situ generated CF3CN . The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a trifluoromethyl group and an amidoxime group attached to it .Chemical Reactions Analysis

The chemical reactions involving “this compound” primarily involve its synthesis. The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .科学的研究の応用

Versatile Catalysis in Organic Synthesis

A study by Wang et al. (2009) highlights the utility of Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines, using N-fluoro-2,4,6-trimethylpyridinium triflate as the F(+) source. This protocol is significant for its broad applicability in synthesizing synthetically useful functional groups, pivotal in medicinal chemistry and synthesis (Wang, Mei, & Yu, 2009).

Advancements in Medicinal Chemistry

Öberg et al. (2012) conducted research on 2-[2-Benzoylamino)benzoylamino]benzoic acid analogues, revealing their potency as inhibitors of adenovirus replication. This study underscores the importance of the ortho, ortho substituent pattern and the carboxylic acid presence for compound efficacy, offering insights into developing novel antiviral agents (Öberg et al., 2012).

Pharmacological Property Enhancement

Wilkinson et al. (2017) investigated bioisosteres of an adamantanyl benzamide P2X7 receptor antagonist to improve pharmacological properties. This study exemplifies the strategic modification of molecules to enhance their physicochemical properties and metabolic stability, crucial for drug development (Wilkinson et al., 2017).

Innovative Drug Delivery Systems

Khattab et al. (2016) reported on the synthesis of s-triazine polyamides for use as nanoparticulate drug delivery systems. This research highlights the potential of these polymers in encapsulating and delivering drugs with high efficiency and sustained release, showcasing the versatility of 2-(Trifluoromethyl)benzamidoxime derivatives in nanotechnology (Khattab et al., 2016).

Environmental Implications and Degradation

Research on the abiotic degradation of trifluralin, a compound structurally related to this compound, by Klupinski and Chin (2003), explores its transformation in reducing environments. This study provides essential insights into the environmental fate of such compounds and their degradation pathways, which could inform remediation strategies (Klupinski & Chin, 2003).

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Trifluoromethyl)benzamidoxime involves the reaction of 2-(Trifluoromethyl)benzoyl chloride with hydroxylamine hydrochloride in the presence of a base to form the corresponding benzamidoxime.", "Starting Materials": [ "2-(Trifluoromethyl)benzoic acid", "Thionyl chloride", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Conversion of 2-(Trifluoromethyl)benzoic acid to 2-(Trifluoromethyl)benzoyl chloride by reaction with thionyl chloride in diethyl ether.", "Step 2: Preparation of hydroxylamine hydrochloride solution in water.", "Step 3: Addition of sodium hydroxide to the hydroxylamine hydrochloride solution to form hydroxylamine.", "Step 4: Addition of the hydroxylamine solution to the 2-(Trifluoromethyl)benzoyl chloride solution in diethyl ether under stirring.", "Step 5: Separation of the organic layer and washing with water.", "Step 6: Drying of the organic layer with anhydrous sodium sulfate.", "Step 7: Evaporation of the solvent to obtain the crude product.", "Step 8: Purification of the crude product by recrystallization from a suitable solvent." ] } | |

CAS番号 |

40067-66-1 |

分子式 |

C8H7F3N2O |

分子量 |

204.15 g/mol |

IUPAC名 |

N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)6-4-2-1-3-5(6)7(12)13-14/h1-4,14H,(H2,12,13) |

InChIキー |

PVKWCVFBDWTUAU-UHFFFAOYSA-N |

異性体SMILES |

C1=CC=C(C(=C1)/C(=N\O)/N)C(F)(F)F |

SMILES |

C1=CC=C(C(=C1)C(=NO)N)C(F)(F)F |

正規SMILES |

C1=CC=C(C(=C1)C(=NO)N)C(F)(F)F |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。